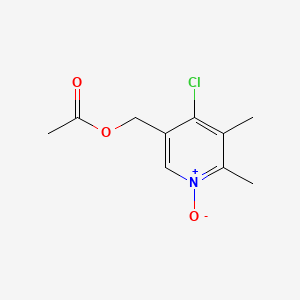

Nicorandil N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

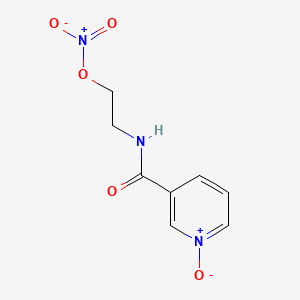

Le N-oxyde de nicorandil est un dérivé du nicorandil, un composé connu pour ses propriétés vasodilatatrices. Le nicorandil lui-même est principalement utilisé dans le traitement de l'angine de poitrine en raison de sa double action en tant que donneur d'oxyde nitrique et d'ouvreur de canal potassique sensible à l'adénosine triphosphate . Le N-oxyde de nicorandil conserve certaines de ces propriétés et présente un intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-oxyde de nicorandil implique généralement l'oxydation du nicorandil. Cela peut être réalisé en utilisant divers agents oxydants dans des conditions contrôlées. Une méthode courante implique l'utilisation de peroxyde d'hydrogène en présence d'un catalyseur pour faciliter le processus d'oxydation .

Méthodes de production industrielle : La production industrielle du N-oxyde de nicorandil suit des principes similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de nicorandil subit plusieurs types de réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de divers sous-produits.

Réduction : Les réactions de réduction peuvent convertir le N-oxyde de nicorandil en nicorandil.

Substitution : Des réactions de substitution peuvent se produire au niveau des atomes d'azote ou d'oxygène, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Divers agents alkylants dans des conditions douces.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'oxydes supérieurs, tandis que la réduction peut produire du nicorandil .

4. Applications de la recherche scientifique

Le N-oxyde de nicorandil a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et de réduction.

Biologie : Étudié pour ses effets potentiels sur les voies de signalisation cellulaire.

Médecine : Exploré pour ses effets cardioprotecteurs potentiels et son rôle dans la vasodilatation.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence en chimie analytique

5. Mécanisme d'action

Le N-oxyde de nicorandil exerce ses effets par des mécanismes similaires à ceux du nicorandil. Il agit comme un donneur d'oxyde nitrique, conduisant à l'activation de la guanylate cyclase et à une augmentation des niveaux de monophosphate de guanosine cyclique. Cela entraîne la relaxation des cellules musculaires lisses vasculaires et la vasodilatation. De plus, il ouvre les canaux potassiques sensibles à l'adénosine triphosphate, contribuant ainsi davantage à ses effets vasodilatateurs .

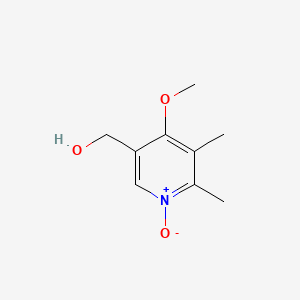

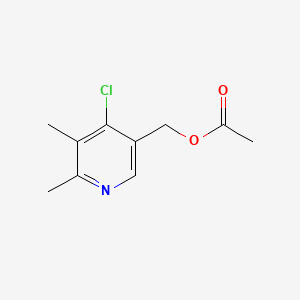

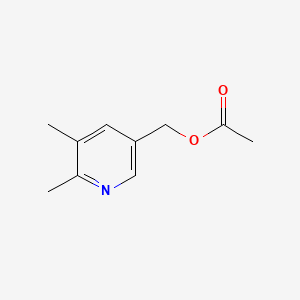

Composés similaires :

Nicorandil : Le composé parent, connu pour sa double action en tant que donneur d'oxyde nitrique et ouvreur de canal potassique.

Mononitrate d'isosorbide : Un autre donneur d'oxyde nitrique utilisé dans le traitement de l'angine de poitrine.

Ranolazine : Un autre agent anti-angineux qui agit par inhibition des courants sodiques tardifs

Unicité : Le N-oxyde de nicorandil est unique en raison de son double mécanisme d'action et de sa capacité à subir diverses réactions chimiques, ce qui en fait un composé polyvalent dans les applications de recherche et thérapeutiques. Sa combinaison de don d'oxyde nitrique et d'ouverture de canal potassique le distingue des autres composés similaires .

Applications De Recherche Scientifique

Nicorandil N-oxide has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on cellular signaling pathways.

Medicine: Explored for its potential cardioprotective effects and its role in vasodilation.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mécanisme D'action

Nicorandil N-oxide exerts its effects through mechanisms similar to nicorandil. It acts as a nitric oxide donor, leading to the activation of guanylate cyclase and an increase in cyclic guanosine monophosphate levels. This results in the relaxation of vascular smooth muscle cells and vasodilation. Additionally, it opens adenosine triphosphate-sensitive potassium channels, further contributing to its vasodilatory effects .

Comparaison Avec Des Composés Similaires

Nicorandil: The parent compound, known for its dual action as a nitric oxide donor and potassium channel opener.

Isosorbide Mononitrate: Another nitric oxide donor used in the treatment of angina.

Ranolazine: A different anti-anginal agent that works through inhibition of late sodium currents

Uniqueness: Nicorandil N-oxide is unique due to its dual mechanism of action and its ability to undergo various chemical reactions, making it a versatile compound in both research and therapeutic applications. Its combination of nitric oxide donation and potassium channel opening sets it apart from other similar compounds .

Propriétés

IUPAC Name |

2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALIEKHMDVZBFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676063 |

Source

|

| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107833-98-7 |

Source

|

| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)